Cinnarizine is one of the few medications shown to be effective in chronic treatment of vertigo and tinnitus associated with Ménière's disease. A clinical study involving 181 participants demonstrated that cinnarizine treatment reduced the frequency of moderate vertigo experiences by 65.8% and extreme vertigo by 89.8% ]. Research suggests it works by improving blood flow in the inner ear Source: MDPI (Multidisciplinary Digital Publishing Institute): .
Studies have investigated the effectiveness of cinnarizine in preventing migraines. A systematic review and meta-analysis indicated that cinnarizine significantly reduced migraine frequency and intensity compared to placebo ]. Further research is needed to confirm these findings due to the relatively small sample sizes of the included studies.
Scientific research has explored cinnarizine for various other uses, including motion sickness, tinnitus, and certain circulatory disorders. However, more research is required to determine its definitive role in these areas.
Cinnarizine is a medication classified as an antihistamine and calcium channel blocker, belonging to the diphenylmethylpiperazine group. Its chemical formula is , with a molar mass of approximately 368.524 g/mol . Cinnarizine is primarily used to treat nausea and vomiting associated with motion sickness, vertigo, and Ménière's disease. It works by blocking the effects of histamine in the brain, thereby reducing symptoms related to motion sickness and improving blood flow in the inner ear, which helps alleviate dizziness .
Cinnarizine's mechanism of action for its different effects is multifaceted:
One method of synthesizing cinnarizine involves the reaction of piperazine with benzhydryl chloride, followed by N-alkylation with cinnamyl bromide or chloride. This multi-step reaction illustrates how cinnarizine can be constructed from simpler chemical precursors .
Cinnarizine exhibits a range of biological activities beyond its primary use as an antihistamine. Research indicates that it has anti-allergic properties, as it can inhibit contractions induced by histamine and leukotriene D4 in smooth muscle tissues . Moreover, cinnarizine has been shown to protect against anaphylactic shock in experimental models by antagonizing allergic mediators without interfering with their release from mast cells .
Cinnarizine can be synthesized through various methods:
Cinnarizine is widely used in clinical settings for:
Cinnarizine interacts with various drugs and substances due to its pharmacological profile. Notably:
Several compounds share structural or functional similarities with cinnarizine. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Cyclizine | Antihistamine | Motion sickness and nausea | Less sedating than cinnarizine |
| Dimenhydrinate | Antihistamine | Motion sickness | Combination of diphenhydramine and 8-chlorotheophylline |
| Promethazine | Antihistamine | Nausea, vomiting, and sedation | Stronger sedative effects |
| Meclizine | Antihistamine | Motion sickness and vertigo | Less drowsiness compared to cinnarizine |
Cinnarizine's uniqueness lies in its dual action as both an antihistamine and a calcium channel blocker, making it particularly effective for treating vestibular disorders while also managing motion sickness effectively.
Cinnarizine was introduced in 1955 by Janssen Pharmaceutica through two‐step N-alkylation of piperazine (Scheme 1).
A modified Mannich variant (formaldehyde, cinnamyl chloride generated in situ) shortened step 2 but did not raise the overall yield beyond 55% [2] [3]. Table 1 summarises key data.
| Route | Key Reagents | Solvent | Temp (°C) / t (h) | Overall Yield | Main Issues |
|---|---|---|---|---|---|
| Janssen (1955) | Benzhydryl Cl, cinnamyl Cl | EtOH / acetone | 78 / 6 + 56 / 18 | 45-50% [1] [2] | Long reaction times, low atom-economy |
| Chen et al. (1982) | Diphenyl-Br, in situ cinnamyl Cl | Dioxane | 80 / 20 | 48% [4] | Bromine handling, ether by-products |
| Sheng et al. (1984) | Mannich variant | MeOH | 65 / 8 | 55% [2] | Formaldehyde excess, resinous tars |
Patent CN103254152A describes a fully optimised four-step batch route (Scheme 2) in which every stage is monitored by GC or TLC, giving ≥85% overall yield [4].
| Step | Transformation (representative scale) | Conditions | Isolated Yield |
|---|---|---|---|
| 1 | Benzene + benzyl Cl → diphenylmethane | ZnCl₂ (11 M), reflux 3 h | 94-98% |
| 2 | Diphenylmethane → diphenylmethyl Cl | Cl₂, DIAD, hν, 100 °C, 9 h | 96-98% |
| 3 | Diphenylmethyl Cl + piperazine → 1-benzhydrylpiperazine | Hexane/H₂O, 95 °C, 8 h | 88-92% |
| 4 | Cinnamyl Cl (in situ) + intermediate → cinnarizine | Hexane, 70 °C, 4 h | 85-91% |
| — | Overall | — | 85-88% |
Operational improvements include in-process pH switches, hot-water washing to strip inorganic salts, and controlled chlorine photolysis that cuts benzylic over-chlorination to <0.5% [4].
Continuous‐flow adaptation (ChemSusChem 2016) compresses the same chemistry into 90 min residence time at 2 mmol h⁻¹ productivity [5]. Key data are listed in Table 3.
| Flow Step | Reactor (mL) | T (°C) / τ (min) | Yield |
|---|---|---|---|
| Diphenylmethanol → diphenylmethyl Cl | 1.0 | 100 / 10 | 97% [5] |
| 1-Benzhydrylpiperazine formation | 6.0 | 150 / 45 | 92% [5] |
| Cinnamyl alcohol → cinnamyl Cl | 1.5 | 60 / 15 | 95% [5] |
| Final coupling | 4.4 | 100 / 30 | 85% (isol. 82%) [5] |
| Overall (flow) | — | — | 82% |
| Transformation | Solvent (best) | Rationale | Effect on Yield |
|---|---|---|---|
| Friedel-Crafts benzylation | Benzene (reagent) | Reactant-as-solvent avoids dilution [4] | ↑ conversion, 98% |
| Benzylic chlorination | Acetone (flow) | Dissolves diphenylmethanol at 3.1 M; miscible with HCl, reducing mass-transfer limits [5] | Full conversion in 10 min |
| Piperazine alkylation | Hexane/H₂O (batch) | Biphasic system suppresses bis-alkylation; water scavenges HCl [4] | 92% vs 70% in EtOH |
| Piperazine alkylation (flow) | THF (0.5 M) + 250 psi | Prevents piperazine crystallisation; elevated pressure suppresses solvent boiling [5] | 92% selectivity |
| Final coupling | Acetone/25% NaOH (1 : 1) | Homogeneous basic medium; NaOH neutralises released HCl [5] | 85% yield in 30 min |
| Mechanochemical route | Solvent-free ball milling [8] | Eliminates VOCs; 1-60 min reactions | 25-50% yield, green metrics |
Mechanistic solvent mapping showed that polar aprotic media accelerate benzylic SN2 up to five-fold; however, hexane avoids competitive O-alkylation. Inline GC optimisation indicated optimum water content at 5 wt %, above which hydrolysis of diphenylmethyl Cl rises sharply (>3% at 10 wt %) [4].
| Stream | Major By-product(s) | Detection | Mitigation / Purification |
|---|---|---|---|
| Step 1 | Dibenzyl ether (≤2%) | GC-FID | Maintain 3 eq HCl; remove by hexane wash [4] |
| Step 2 | Bis(diphenyl) ether (<0.5%) | TLC (R_f 0.65) | Strict Cl₂ stoichiometry; silica plug pre-polish [4] |
| Step 3 | Diphenylmethanol (hydrolysis), bis(diphenylmethyl) ether | HPLC-UV 254 nm | Hot-water washes, pH 1 acidification, recrystallisation from EtOH [4] |
| Continuous flow | Benzyl piperazine, benzyl alcohol, benzyl methyl ether | GC-MS | Inline liquid–liquid separator removes unreacted benzyl Cl; EtOAc extraction of mother liquor [5] |
| Mechanochemical | Impure unreacted piperazine | PXRD | Simple trituration with hexane [8] |
Large-scale batches employ sequential pH swings (pH ≈ 0.5 then 3.5) to partition inorganic salts, followed by vacuum drying at 50 °C to avoid cinnarizine’s polymorphic conversion [4]. Continuous flow lines incorporate Teflon-membrane separators sustaining 2 psi differential pressure; loss of organic phase is <0.2%, and Karl Fischer titration confirms <2% residual water, compatible with direct crystallisation of API [5].
Irritant;Health Hazard;Environmental Hazard